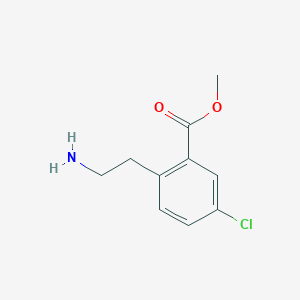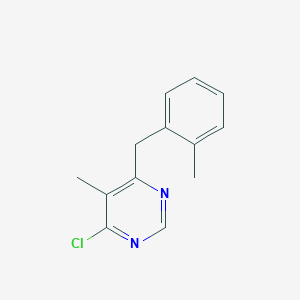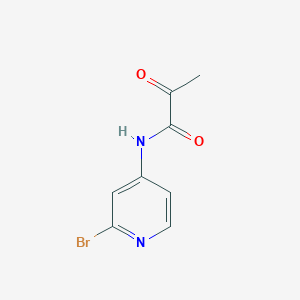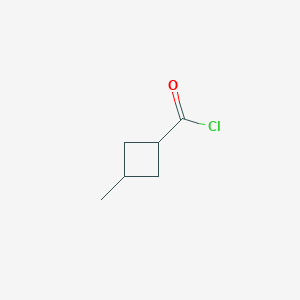![molecular formula C19H13BrN2O2 B13879521 Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a brominated pyridoindole moiety with a benzoate ester group, making it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can then be further functionalized to introduce the bromine atom and the benzoate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridoindole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, such as serotonin receptors, and can influence neurotransmission and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Exhibits significant anti-HIV activity.
The uniqueness of this compound lies in its specific structural features, such as the brominated pyridoindole moiety and the benzoate ester group, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C19H13BrN2O2 |
|---|---|
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)14-5-2-3-7-16(14)22-17-9-8-12(20)11-15(17)13-6-4-10-21-18(13)22/h2-11H,1H3 |
InChI-Schlüssel |
PJBQFTCXVHPRCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)


![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)

![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)


![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
